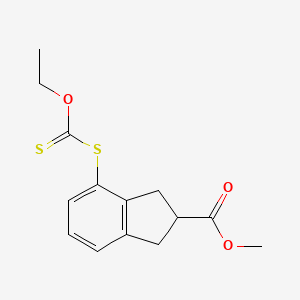

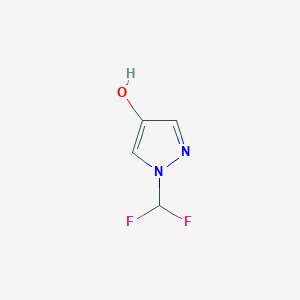

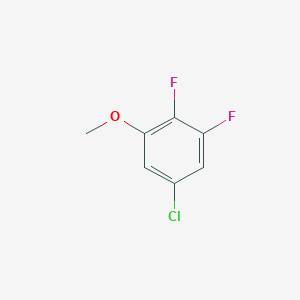

![molecular formula C12H10N4O2 B1460387 5-Amino-1-benzo[1,3]dioxol-5-yl-3-méthyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-29-7](/img/structure/B1460387.png)

5-Amino-1-benzo[1,3]dioxol-5-yl-3-méthyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H10N4O2 and its molecular weight is 242.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

J’ai trouvé des informations sur des composés apparentés qui pourraient aider à déduire les applications du 5-Amino-1-benzo[1,3]dioxol-5-yl-3-méthyl-1H-pyrazole-4-carbonitrile. Voici une analyse complète axée sur les applications potentielles uniques :

Activité anticancéreuse

Des composés de structure similaire ont été conçus et synthétisés pour leur activité antiproliférative contre diverses cellules cancéreuses, telles que CCRF-CEM (leucémie lymphoblastique aiguë), LNCaP (cancer de la prostate) et MIA PaCa-2 (cancer du pancréas) .

Substance aromatisante

Bien qu’ils ne soient pas directement liés au composé en question, certains dérivés de benzo[1,3]dioxol sont synthétisés pour être utilisés comme substances aromatisantes dans des catégories alimentaires spécifiques .

Méthodologie de synthèse

Les composés apparentés sont synthétisés par un couplage croisé C-N catalysé par le Pd, ce qui pourrait être une application potentielle en synthèse chimique et en fabrication pharmaceutique .

Produits de recherche scientifique

Certains dérivés sont disponibles à l’achat pour la recherche scientifique, ce qui indique leur utilisation dans divers contextes de laboratoire et expérimentaux .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells .

Analyse Biochimique

Biochemical Properties

5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as kinases and proteases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in cellular signaling pathways and metabolic processes. For instance, 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile has been observed to inhibit certain kinases, thereby affecting phosphorylation events that are crucial for cell signaling .

Cellular Effects

The effects of 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death . Additionally, 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile can affect gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling events . Additionally, 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors such as light, heat, and pH changes . Long-term studies have shown that prolonged exposure to 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-tumor activity and modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, beyond which the effects may plateau or become detrimental .

Metabolic Pathways

5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other interacting compounds .

Transport and Distribution

The transport and distribution of 5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Binding proteins may facilitate its localization to specific tissues or organelles, influencing its accumulation and activity within the cell.

Propriétés

IUPAC Name |

5-amino-1-(1,3-benzodioxol-5-yl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-9(5-13)12(14)16(15-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDLKGTXORCRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

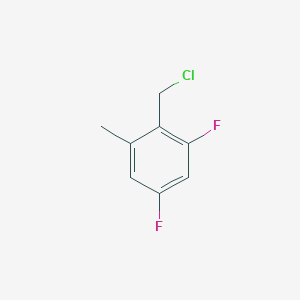

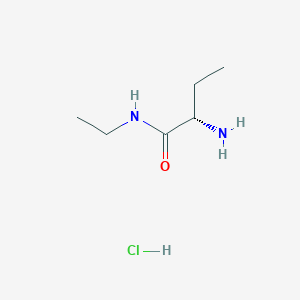

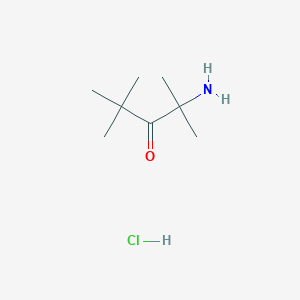

![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)

![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)